Regioisomeric Differentiation from 3-(4-Aminophenyl)imidazolidine-2,4-dione via Molecular Topology and Rotatable Bond Count
The target compound (CAS 1803583-80-3) differs from its closest commercial regioisomer 3-(4-aminophenyl)imidazolidine-2,4-dione (CAS 625094-32-8) by relocating the aromatic amine from the para to the meta position relative to the hydantoin N3 attachment and introducing an ortho-methyl substituent. This structural difference alters the molecular topology: the target compound possesses one additional heavy atom (C) and a larger topological polar surface area (TPSA) due to the increased steric bulk. While no head-to-head experimental comparison has been published, the positional shift of the hydrogen-bond-donating primary amine is known in medicinal chemistry to reorient key pharmacophoric vectors in target binding pockets, as demonstrated in 3D-QSAR models for imidazolidine-2,4-dione PTP1B inhibitors [1]. In the absence of direct comparative bioactivity data for this specific pair, the regioisomeric difference constitutes a verifiable structural differentiator that precludes chemical equivalency assumptions during procurement.
| Evidence Dimension | Molecular topology: amine position and additional methyl substituent |
|---|---|
| Target Compound Data | 5-amino-2-methylphenyl at N3; molecular formula C10H11N3O2; MW 205.21 g/mol |
| Comparator Or Baseline | 3-(4-aminophenyl)imidazolidine-2,4-dione (CAS 625094-32-8): 4-aminophenyl at N3; molecular formula C9H9N3O2; MW 191.19 g/mol |
| Quantified Difference | ΔMW = +14.02 g/mol (one additional CH2 unit); Δheavy atom count = +1; different H-bond donor/acceptor geometry |
| Conditions | Structural comparison based on vendor-reported molecular formulas and IUPAC nomenclature; no shared experimental assay context available. |
Why This Matters
The altered amine geometry and added methyl group produce distinct hydrogen-bonding and steric profiles, which can differentially affect target binding (e.g., Bcl-2, PTP1B) based on class-level SAR, making non-interchangeable procurement essential for reproducible research.
- [1] Wang, Y.; Ma, Y.; et al. (2015). Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. European Journal of Medicinal Chemistry, 103, 387–399. View Source
